molecular formula C23H31N5O3 B2831877 (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 1097872-61-1

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No. B2831877
CAS RN: 1097872-61-1
M. Wt: 425.533
InChI Key: UQAQOSKGRVRIAS-RQZHXJHFSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups, including a carboxylic acid, an azo group, and several amine groups. It is a derivative of butanoic acid, with additional substituents .

Scientific Research Applications

Polybenzoxazine Synthesis

Phloretic acid (PA) is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation. This process enables the specific properties of benzoxazine to be easily imparted to aliphatic –OH bearing molecules or macromolecules, paving the way towards diverse applications in materials science (Trejo-Machin et al., 2017).

Structural Analysis of Amino Acid Derivatives

N-(2-Aminophenyl)maleamic acid is a non-planar amidated maleic acid derivative. Its structure is characterized by intermolecular hydrogen bonds forming centrosymmetric amine–amide dimers, contributing to a three-dimensional network. This study aids in understanding the molecular architecture of such compounds (Santos-Sánchez et al., 2007).

Development of Urease Inhibitors

A study on 4-(1H-indol-3-yl)butanoic acid derivatives found these compounds to be potent inhibitors of urease enzyme, showing competitive inhibition with significant potential as therapeutic agents in drug design programs. Their structure and inhibitory potential were confirmed through spectral, elemental analysis, and in silico studies (Nazir et al., 2018).

Oxazoline Chemistry Research

Research on 2-(aminophenyl)-2-oxazolines and related compounds provides insights into their synthesis and characterization. These compounds are produced through a one-step procedure, offering valuable information for the development of oxazoline-based materials (Button & Gossage, 2003).

Modulating Dinuclear Complexes

The synthesis and characterization of a polyamino-phenolic ligand demonstrate how the molecular structure influences the binding and stabilization of Cu(II) and Zn(II) ions. This research offers significant implications for modulating the metal-metal distance in dinuclear species (Ambrosi et al., 2007).

properties

IUPAC Name

2-[3-(diethylamino)propylamino]-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-3-28(4-2)16-8-15-24-21(23(30)31)17-22(29)25-18-11-13-20(14-12-18)27-26-19-9-6-5-7-10-19/h5-7,9-14,21,24H,3-4,8,15-17H2,1-2H3,(H,25,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAQOSKGRVRIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601040580
Record name L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1097872-61-1
Record name L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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